3,3-Difluoro-4-hydroxypyrrolidin-2-one
Description
3,3-Difluoro-4-hydroxypyrrolidin-2-one is a fluorinated pyrrolidinone derivative characterized by two fluorine atoms at the 3-position and a hydroxyl group at the 4-position of the five-membered lactam ring. Fluorinated pyrrolidinones are known for their enhanced metabolic stability, bioavailability, and binding affinity due to fluorine’s electronegativity and lipophilicity .
Properties
IUPAC Name |
3,3-difluoro-4-hydroxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO2/c5-4(6)2(8)1-7-3(4)9/h2,8H,1H2,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTYWWRWQRBZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Chlorination
The process begins with 4,4-difluoro-3-oxobutanoic acid ester (general formula: ), where and are alkyl groups. Chlorination with gas in the presence of water yields 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester . Key parameters include:
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Chlorine stoichiometry : 1.8–3.0 equivalents per mole of starting ester.
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Solvent system : Dichloromethane or chloroform under anhydrous conditions.
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Temperature : 0–25°C to minimize side reactions like over-chlorination.
This step achieves >90% conversion, with the dichloro intermediate isolated via fractional distillation or column chromatography.
Formation of 3,3-Difluoro-1,1-dichloro-2-propanone
The dichloro ester undergoes acid-catalyzed hydrolysis (e.g., or ) to yield 3,3-difluoro-1,1-dichloro-2-propanone . Critical considerations:
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Acid concentration : 10–20% aqueous ensures complete ester cleavage without degrading the dichloro ketone.
The propanone intermediate is highly reactive, enabling subsequent nucleophilic substitutions for ring formation.
Cyclization and Hydroxyl Group Introduction
To form the pyrrolidinone ring, the dichloro propanone reacts with benzylamine under basic conditions (e.g., ):
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Amine substitution : Benzylamine displaces one chloride, forming a secondary amine intermediate.
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Intramolecular cyclization : The amine attacks the carbonyl carbon, ejecting and forming the lactam ring.
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Hydroxylation : The remaining chloride is hydrolyzed to a hydroxyl group using (1–2 M, 60°C).
This sequence yields 1-benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one , which undergoes catalytic hydrogenation (, ) to remove the benzyl protecting group. Final purification via recrystallization (ethanol/water) achieves >95% purity.
Direct Lactamization from 3,3-Difluoro-2-Hydroxypropionic Acid
Acid Activation and Amide Formation
The carboxylic acid group of 3,3-difluoro-2-hydroxypropionic acid (synthesized via the patent’s third step) is activated as an acid chloride using or . Reaction with ammonia or methylamine forms the corresponding amide:
Intramolecular Cyclization
Heating the amide in toluene at 110–120°C induces cyclization via nucleophilic attack of the amine on the carbonyl, forming the lactam ring:
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Catalyst : Anhydrous absorbs water, shifting equilibrium toward product.
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Yield : 70–85% after silica gel chromatography (ethyl acetate/hexane).
Alternative Fluorination Strategies on Preformed Pyrrolidinones
Selective Fluorination Using DAST or Deoxo-Fluor
4-Hydroxypyrrolidin-2-one is fluorinated at the 3-position using (diethylaminosulfur trifluoride):
A second fluorination with introduces the second fluorine atom:
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Conditions : , −78°C, 2 hours.
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Challenge : Regioselectivity is poor (<50% difluoro product), necessitating chiral HPLC for enantiomer separation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Challenge |
|---|---|---|---|---|
| Chlorination/Cyclization | 65–75 | >95 | High | Multi-step purification |
| Direct Lactamization | 70–85 | 90–95 | Moderate | Acid chloride stability |
| Fluorination of Preformed | 30–50 | 80–90 | Low | Regioselectivity |
Industrial Preference : The chlorination/cyclization route is favored for scalability, despite requiring protective group strategies .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-4-hydroxypyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 3,3-difluoropyrrolidine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 3,3-difluoro-2-pyrrolidinone.
Reduction: Formation of 3,3-difluoropyrrolidine.
Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,3-Difluoro-4-hydroxypyrrolidin-2-one is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the activity of biologically active molecules. Fluorine atoms can influence the metabolic stability and bioavailability of compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. Fluorine atoms can improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME) profiles.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4-hydroxypyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target molecules. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
A comparative analysis of fluorinated pyrrolidinones and related heterocycles reveals key trends:
- Fluorination Impact: The 3,3-difluoro substitution in the target compound increases electronegativity and lipophilicity compared to mono-fluorinated analogs (e.g., ). This aligns with trends where fluorination enhances membrane permeability and metabolic stability by blocking oxidation sites .
- However, this may reduce blood-brain barrier penetration compared to more lipophilic derivatives .
- Aromatic vs. Aliphatic Fluorine: Compounds with fluorinated aryl groups (e.g., ) exhibit stronger π-π interactions and higher melting points (e.g., 303–306°C in ) compared to aliphatic fluorinated pyrrolidinones.
Biological Activity
3,3-Difluoro-4-hydroxypyrrolidin-2-one (CAS Number: 1914929-27-3) is a fluorinated pyrrolidine derivative that has garnered attention for its potential biological activities. Characterized by the presence of two fluorine atoms at the 3-position and a hydroxyl group at the 4-position of the pyrrolidine ring, this compound exhibits unique chemical properties that may influence its biological interactions and therapeutic applications.
The molecular formula of this compound is with a molecular weight of 137.09 g/mol. The presence of electronegative fluorine substituents enhances its reactivity and stability, making it a valuable candidate for medicinal chemistry.
Biological Activity Overview
Research indicates that this compound may modulate various biological pathways, particularly in appetite regulation and metabolic processes. Its structural features facilitate interactions with specific receptors or enzymes in biological systems, suggesting potential applications in pharmacology.
The mechanism of action for this compound is linked to its ability to interact with molecular targets such as enzymes and receptors. The fluorine atoms may enhance binding affinity and selectivity by forming strong interactions with target molecules, while the hydroxyl group can participate in hydrogen bonding, stabilizing the compound-target complex.
Structure–Activity Relationship (SAR)
The unique combination of fluorine atoms and a hydroxyl group in this compound distinguishes it from other related compounds. A comparative analysis is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxypyrrolidin-2-one | Hydroxyl group at position 4 | Lacks fluorination; simpler structure |
| 3,3-Difluoropyrrolidine | Difluorination at position 3 | No hydroxyl group; different reactivity |
| 4,4-Difluoropyrrolidine | Difluorination at position 4 | Different position of fluorination |
| Pyrrolidine | Basic structure without modifications | No fluorine or hydroxyl groups; more reactive |
This table highlights how the structural elements contribute to the biological activity of these compounds, emphasizing the potential significance of the difluoro and hydroxyl groups in enhancing activity compared to analogs.
Appetite Regulation
A study explored the effects of various pyrrolidine derivatives on appetite regulation. The results indicated that compounds similar to this compound exhibited significant modulation of appetite-related pathways. This suggests that such compounds could be further investigated for their potential as therapeutic agents in obesity management.
Metabolic Pathways
Further research has focused on the interaction of this compound with metabolic pathways. Preliminary findings suggest that it may influence metabolic processes through modulation of specific enzyme activities. This could have implications for developing treatments for metabolic disorders .
Q & A
Q. What are the optimal synthetic routes for 3,3-Difluoro-4-hydroxypyrrolidin-2-one, and how can stereochemical control be achieved?
- Methodological Answer : The synthesis typically involves fluorination of a pyrrolidinone precursor. For example, fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can introduce fluorine atoms at the 3,3-positions. Stereochemical control at the 4-hydroxy group may require chiral auxiliaries or enzymatic resolution. Multi-step protocols, such as those described for analogous fluorinated pyrrolidinones (e.g., (2R,4R)-4-fluoro-2-methylpyrrolidine hydrochloride), often use protective groups (e.g., tert-butyloxycarbonyl, BOC) to preserve regioselectivity . Post-synthetic deprotection and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensure high purity.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : , , and NMR confirm regiochemistry and fluorine substitution. For example, NMR can distinguish between geminal difluoro groups (δ ≈ -120 to -140 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for structurally related compounds like 3-Phenyl-2-(pyrrolidin-1-yl)-thiopyrano-thieno-pyrimidinone .
- HPLC : Chiral HPLC columns (e.g., Chiralpak®) assess enantiomeric excess for stereospecific variants .
Q. What safety protocols are essential when handling fluorinated pyrrolidinones in the lab?
- Methodological Answer : Fluorinated compounds often require stringent safety measures due to potential toxicity. Key steps include:
- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact.
- Storage in airtight containers away from moisture, as fluorinated lactams may hydrolyze under acidic/basic conditions.
- Emergency procedures per SDS guidelines (e.g., rinsing exposed skin with water for 15 minutes, consulting a physician) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated pyrrolidinones?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or compound purity. To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO concentration ≤0.1%).
- Purity Validation : Confirm compound integrity via HPLC (>98% purity) and quantify residual solvents (GC-MS).
- Meta-Analysis : Cross-reference data from structurally related compounds, such as 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride, to identify structure-activity trends .
Q. What strategies mitigate side reactions during the fluorination of pyrrolidinone precursors?
- Methodological Answer : Common side reactions include over-fluorination or ring-opening. Mitigation strategies:
- Temperature Control : Perform reactions at -78°C (dry ice/acetone bath) to slow aggressive fluorinating agents.
- Protective Group Chemistry : Temporarily block the 4-hydroxy group with silyl ethers (e.g., TBSCl) to prevent undesired nucleophilic substitution .
- Catalytic Additives : Use Lewis acids like BF₃·OEt₂ to enhance selectivity, as seen in trifluoromethylation reactions .
Q. How does the electronic effect of fluorine substitution influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : Fluorine’s electronegativity alters electron density, affecting hydrogen bonding and metabolic stability. Computational methods (DFT, molecular docking) predict interactions with biological targets. For example:
- Hydrogen Bonding : The 4-hydroxy group may act as a hydrogen bond donor, while fluorines at C3 withdraw electron density, stabilizing adjacent carbonyl groups.
- Metabolic Stability : Fluorine reduces cytochrome P450-mediated oxidation, as observed in neuropharmacological studies of fluorophenyl-pyrrolidine derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
